molecular formula C15H15F4N3 B3042258 1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine CAS No. 541539-71-3

1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine

Cat. No.: B3042258
CAS No.: 541539-71-3
M. Wt: 313.29 g/mol
InChI Key: BVXOFEATSZXALH-UHFFFAOYSA-N
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Description

“4-(1,4-Diazepan-1-yl)-8-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the linear formula C14H15F3N4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “4-(1,4-Diazepan-1-yl)-8-fluoro-2-(trifluoromethyl)quinoline” is C15H16F3N3. The molecular weight is 295.309.

Scientific Research Applications

Antimicrobial and Cytogenetic Activities

4-(1,4-Diazepan-1-yl)-8-fluoro-2-(trifluoromethyl)quinoline derivatives have been studied for their potential antimicrobial activities. Research conducted by (Kumar, Suresh, & Mohan, 2003) and (Nandhakumar et al., 2007) demonstrated the synthesis of diazepino quinoline heterocycles with notable antibacterial and antifungal properties. These compounds also exhibited interesting cytogenetic activities.

Cardiovascular Applications

Compounds derived from 4-(1,4-Diazepan-1-yl)-8-fluoro-2-(trifluoromethyl)quinoline have been synthesized and evaluated for their positive inotropic effects. For example, a study by (Jiang et al., 2010) tested these compounds on isolated rabbit-heart preparations, revealing several derivatives that showed favorable activities compared to standard drugs like milrinone.

Antifungal and Anticancer Properties

Research by (Al-Hiari et al., 2008) focused on the synthesis of [1,4]Diazepino[2,3-h]quinolone carboxylic acids and their benzo-homologs, revealing good antifungal activity against strains like Candida albicans. However, these compounds did not exhibit significant anticancer activity against certain breast cancer cell lines.

Antimicrobial Synthesis and Screening

Studies by (Bonacorso et al., 2018) have synthesized and screened 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines for their potential antimicrobial activities. These studies are crucial in exploring the potential of quinoline derivatives in treating various bacterial infections.

Novel Synthesis Techniques

Research into new synthesis methods for these compounds, such as the work by (Schrader et al., 2016), has led to the development of unique and efficient routes for producing these compounds, paving the way for more diverse applications in pharmaceuticals and beyond.

Antipsychotic Agent Potential

The compound 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, a derivative of 4-(1,4-Diazepan-1-yl)-8-fluoro-2-(trifluoromethyl)quinoline, has been identified as a potential atypical antipsychotic agent. Research by (Ablordeppey et al., 2008) highlights its promising binding affinities at various receptors and in vivo efficacy in rodent models.

Antimycobacterial and Phototoxic Evaluation

The antimycobacterial and phototoxic properties of newer derivatives were evaluated in a study by (Murugesan et al., 2008), providing insights into their potential as therapeutic agents against tuberculosis and other mycobacterial infections.

Antiviral Properties Against SARS-CoV-2

Recent studies, such as the one conducted by (Seliem et al., 2021), have explored the antiviral properties of quinoline-triazole conjugates against SARS-CoV-2, indicating potential applications in treating COVID-19.

Safety and Hazards

The safety information for “4-(1,4-Diazepan-1-yl)-8-fluoro-2-(trifluoromethyl)quinoline” suggests that it should be kept out of reach of children and should not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)-8-fluoro-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3/c16-11-4-1-3-10-12(22-7-2-5-20-6-8-22)9-13(15(17,18)19)21-14(10)11/h1,3-4,9,20H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXOFEATSZXALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC3=C2C=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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